
MG-Pyridoxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MG-Pyridoxine, also known as this compound, is a useful research compound. Its molecular formula is C17H23NO11 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurological Applications
1.1 Pyridoxine-Dependent Epilepsy
Pyridoxine is crucial in managing pyridoxine-dependent epilepsy (PDE), a condition characterized by seizures that respond to pyridoxine administration. A case study highlighted three individuals with PLPHP deficiency who experienced significant seizure control after intravenous pyridoxine treatment. In one instance, a 19-year-old male's seizures ceased following a single dose of 50 mg of pyridoxine administered intravenously on day 13 of life, demonstrating the compound's efficacy in acute settings .
1.2 Tardive Dyskinesia
Research indicates that high doses of pyridoxine can alleviate symptoms of tardive dyskinesia (TD), a movement disorder often induced by antipsychotic medications. A notable case reported a 78% reduction in TD severity over six months with escalating doses of pyridoxine, suggesting its potential as a therapeutic agent for managing this condition .
1.3 Peripheral Neuropathy
Pyridoxine has been investigated for its role in treating peripheral neuropathy, particularly vincristine-induced peripheral neuropathy in pediatric patients. A study involving 23 children showed significant improvement in neuropathy symptoms when pyridoxine was combined with other treatments .
Maternal and Neonatal Health
2.1 Pregnancy-Related Nausea and Vomiting
MG-Pyridoxine is commonly used to manage nausea and vomiting during pregnancy. The FDA has approved a combination drug that includes pyridoxine for this purpose, demonstrating its clinical significance in maternal health . Additionally, antenatal supplementation has been linked to reduced risks of maternal dental decay during pregnancy .
2.2 Birth Outcomes
While some studies suggest that pyridoxine supplementation may reduce mean birth weight slightly, the overall benefits for maternal health are notable. For instance, antenatal oral supplementation has shown a statistically significant decrease in the risk of maternal dental decay .
Metabolic and Weight Management
3.1 Body Composition and Metabolic Health
Recent studies have explored the effects of pyridoxine on body composition and metabolic parameters. One study found that supplementation led to significant reductions in fat mass and improvements in biochemical factors associated with metabolism over an eight-week period .
Summary of Findings
Application Area | Key Findings |
---|---|
Neurological Disorders | Effective in managing seizures related to PDE; reduces symptoms of tardive dyskinesia significantly |
Maternal Health | Approved for treating nausea/vomiting during pregnancy; linked to reduced maternal dental decay |
Metabolic Health | Associated with reductions in fat mass and improvements in metabolic parameters |
Eigenschaften
CAS-Nummer |
99102-39-3 |
---|---|
Molekularformel |
C17H23NO11 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]oxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C17H23NO11/c1-7-13(23)9(4-19)8(3-18-7)5-28-17-16(26)15(25)14(24)10(29-17)6-27-12(22)2-11(20)21/h3,10,14-17,19,23-26H,2,4-6H2,1H3,(H,20,21)/t10-,14-,15+,16-,17-/m1/s1 |
InChI-Schlüssel |
AEDORKVKMIVLBW-BLDDREHASA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)COC2C(C(C(C(O2)COC(=O)CC(=O)O)O)O)O |
Isomerische SMILES |
CC1=NC=C(C(=C1O)CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC(=O)O)O)O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)COC2C(C(C(C(O2)COC(=O)CC(=O)O)O)O)O |
Synonyme |
5'-O-(6-O-malonylglucopyranosyl)pyridoxine MG-pyridoxine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.